molecular formula C20H29NO2 B8571313 1-Cycloheptyl-3,3-dimethyl-4-(phenoxymethyl)pyrrolidin-2-one

1-Cycloheptyl-3,3-dimethyl-4-(phenoxymethyl)pyrrolidin-2-one

Cat. No. B8571313
M. Wt: 315.4 g/mol
InChI Key: HMNBNCKEPZFKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737137B2

Procedure details

A solution of Example 3A (50 mg, 0.2 mmoles), phenol (23.5 mg, 0.25 mmoles), and triphenyl phosphine (85.8 mg, 0.33 mmoles) was stirred in anhydrous Toluene (1.25 mL). To the reaction, di-tert-butyl azodicarboxylate (76.9 mg, 0.33 mmoles) was added and heated to 80° C. for one hour. The reaction mixture was partitioned between toluene and water. The organic phase was separated and solvent evaporated in vacuo. The crude reaction mixture was purified by preparative reverse phase HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 um particle size) using a gradient of 20% to 100% acetonitrile:water (0.1% trifluoroacetic acid) over eighteen minutes at a flow rate of 40 mL/minute to provide the title compound. 1H NMR (500 MHz, CDCl3) δ ppm 7.27-7.32 (m, 2H), 6.95-6.99 (m, 1H), 6.88-6.91 (m, 2H), 4.06-4.19 (m, 1H), 4.07 (dd, J=9.15, 5.65 Hz, 1H), 3.92 (t, J=8.77 Hz, 1H), 3.51 (dd, J=9.92, 7.63 Hz, 1H), 3.13 (dd, J=9.76, 7.78 Hz, 1H), 2.45 (qd, J=7.86, 5.72 Hz, 1H), 1.43-1.82 (m, 12H), 1.25 (s, 3H), 1.05 (s, 3H). MS (APCI+) m/z 316.2 (M+H)+.
Name
solution
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
23.5 mg
Type
reactant
Reaction Step One
Quantity
85.8 mg
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
76.9 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:8]2[CH2:12][CH:11]([CH2:13][OH:14])[C:10]([CH3:16])([CH3:15])[C:9]2=[O:17])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:18]1(O)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O>C1(C)C=CC=CC=1>[CH:1]1([N:8]2[CH2:12][CH:11]([CH2:13][O:14][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:10]([CH3:15])([CH3:16])[C:9]2=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
solution
Quantity
50 mg
Type
reactant
Smiles
C1(CCCCCC1)N1C(C(C(C1)CO)(C)C)=O
Name
Quantity
23.5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
85.8 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
76.9 mg
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between toluene and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by preparative reverse phase HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 um particle size)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCC1)N1C(C(C(C1)COC1=CC=CC=C1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.